molecular formula C10H18ClNO B1441116 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-65-0

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1441116
CAS No.: 1219980-65-0
M. Wt: 203.71 g/mol
InChI Key: AAZDGQWYXYFRKM-UHFFFAOYSA-N
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Description

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, which include a piperidine ring substituted with a 2-(2-propynyloxy)ethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Preparation of 2-(2-Propynyloxy)ethylamine: This intermediate is synthesized by reacting propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-propynyloxy)ethanol. This is then converted to 2-(2-propynyloxy)ethylamine using ammonia or an amine source.

    Formation of 2-[2-(2-Propynyloxy)ethyl]piperidine: The 2-(2-propynyloxy)ethylamine is then reacted with piperidine under reflux conditions to form the desired piperidine derivative.

    Conversion to Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the propynyloxy group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds with various functional groups.

Scientific Research Applications

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can bind to active sites of enzymes, modulating their activity. The propynyloxy group can participate in covalent bonding with target molecules, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Propynyloxy)ethyl]morpholine hydrochloride
  • 2-[2-(2-Propynyloxy)ethyl]pyrrolidine hydrochloride
  • 2-[2-(2-Propynyloxy)ethyl]azepane hydrochloride

Uniqueness

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the propynyloxy group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h1,10-11H,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZDGQWYXYFRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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